molecular formula C12H15N3O3 B8400638 5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine

5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine

Cat. No. B8400638
M. Wt: 249.27 g/mol
InChI Key: HMGMDYOHVQVZLD-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

MP carbonate (2.74 mmol/g) (12.00 g, 32.88 mmol) was added to 5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride (5 g, 17.50 mmol) in methanol (200 mL) and water (20 mL). The resulting suspension was stirred at room temperature for 18 h. The reaction mixture was filtered and MP carbonate was washed with 10% MeOH in DCM. This was evaporated to dryness to afford 5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine (2.94 g, 67.5%) as an orange waxy solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:16][O:17][C:18]2[CH:19]=[C:20]([NH2:23])[NH:21][N:22]=2)[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1>CO.O>[CH3:15][O:14][C:12]1[CH:11]=[C:10]([CH2:16][O:17][C:18]2[CH:19]=[C:20]([NH2:23])[NH:21][N:22]=2)[CH:9]=[C:8]([O:7][CH3:6])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
5 g
Type
reactant
Smiles
Cl.COC=1C=C(C=C(C1)OC)COC=1C=C(NN1)N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
MP carbonate was washed with 10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
This was evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)COC=1C=C(NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 67.5%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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